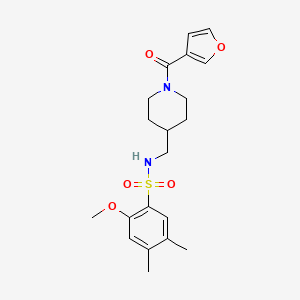![molecular formula C16H12Cl2N2O3S2 B2499881 N-[4-(2,5-diclorotiofen-3-il)-1,3-tiazol-2-il]-2,3-dimetoxi-benzamida CAS No. 922604-23-7](/img/structure/B2499881.png)
N-[4-(2,5-diclorotiofen-3-il)-1,3-tiazol-2-il]-2,3-dimetoxi-benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dimethoxybenzamide, also known as DTT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have potential applications in various fields, including cancer research, neurobiology, and drug discovery.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Este compuesto ha sido evaluado por sus propiedades antimicrobianas . Por ejemplo, uno de los compuestos sintetizados exhibió actividad moderada contra Bacillus subtilis y Penicillium fimorum .
Actividad Antioxidante
El compuesto ha mostrado una actividad antioxidante significativa. Específicamente, algunos derivados del compuesto mostraron una actividad antioxidante del 95.2% y 96.3%, lo que se considera buena a excelente en comparación con el control (ácido ascórbico) .
Estudios de Acoplamiento Molecular
Se llevaron a cabo estudios de acoplamiento molecular de los nuevos compuestos con citocromo P450 14 alfa-esterol desmetilasa (CYP51) para evaluar su posibilidad como fármacos . Notablemente, algunos compuestos mostraron la mayor afinidad con las energías de unión más bajas .
Síntesis de Derivados de Tiazol
El compuesto se ha utilizado en la síntesis de derivados de tiazol . Estos derivados se sintetizaron en rendimientos del 46–89% mediante el reflujo de carbothioamidas con 2-bromoacetofenona .
Actividad Citotóxica
Algunos derivados del compuesto han mostrado actividad citotóxica contra ciertas líneas celulares tumorales humanas . Por ejemplo, el compuesto 5i fue el agente citotóxico más potente contra las líneas celulares MBA-MB-231, con un valor de IC50 de 1.38 µM .
Selectividad para las Células Cancerosas
Se encontró que los valores de IC50 de ciertos compuestos eran altos en líneas celulares de fibroblastos humanos normales, lo que sugiere su alta selectividad para las células cancerosas sobre las células normales .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-22-11-5-3-4-8(13(11)23-2)15(21)20-16-19-10(7-24-16)9-6-12(17)25-14(9)18/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFRYXSONSYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)



![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)
![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)